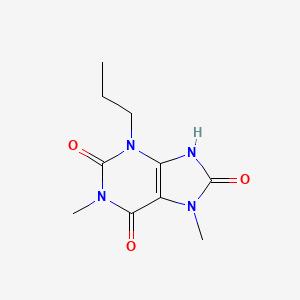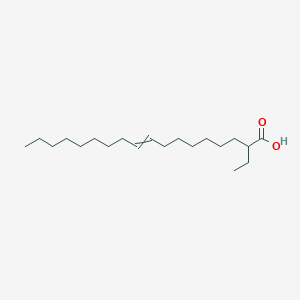
2-Ethyloctadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyloctadec-9-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C20H38O2. This compound is characterized by the presence of an ethyl group at the second carbon and a double bond at the ninth carbon in the octadecene chain. It is a derivative of octadec-9-enoic acid, which is commonly found in various natural sources.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyloctadec-9-enoic acid typically involves the alkylation of octadec-9-enoic acid. One common method is the Friedel-Crafts alkylation, where octadec-9-enoic acid is reacted with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of ethyl esters derived from natural oils. This process involves the use of a palladium or nickel catalyst under high pressure and temperature to achieve the desired hydrogenation and alkylation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyloctadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the ethyl group can be substituted with halogens using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Primary alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyloctadec-9-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules and polymers.
Biology: The compound is studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to explore its potential as a bioactive lipid with anti-inflammatory and anticancer properties.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of 2-ethyloctadec-9-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The compound interacts with lipid bilayers, affecting the function of membrane-bound proteins and receptors. Its long hydrophobic chain allows it to integrate into the lipid bilayer, altering the physical properties of the membrane.
Comparación Con Compuestos Similares
Octadec-9-enoic acid (Oleic acid): A monounsaturated fatty acid with a similar structure but without the ethyl group.
Elaidic acid: The trans isomer of oleic acid, differing in the configuration of the double bond.
Sterculic acid: A cyclopropene fatty acid with a similar chain length but different functional groups.
Uniqueness: 2-Ethyloctadec-9-enoic acid is unique due to the presence of the ethyl group at the second carbon, which imparts distinct chemical and physical properties compared to its analogs. This structural modification can influence its reactivity and interaction with biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
399035-76-8 |
|---|---|
Fórmula molecular |
C20H38O2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
2-ethyloctadec-9-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(4-2)20(21)22/h11-12,19H,3-10,13-18H2,1-2H3,(H,21,22) |
Clave InChI |
DXOFMKNITCKTIS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC=CCCCCCCC(CC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


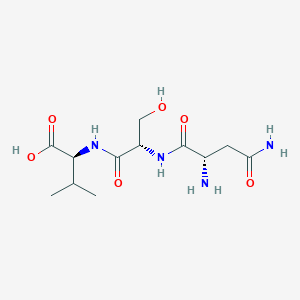
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)


![3-({Bis[(propan-2-yl)sulfanyl]acetyl}oxy)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14260044.png)
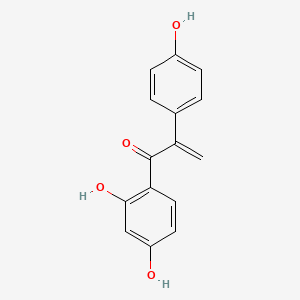
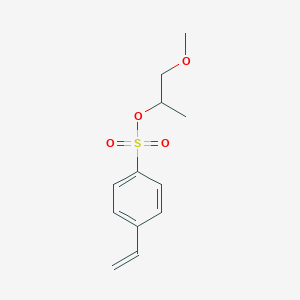
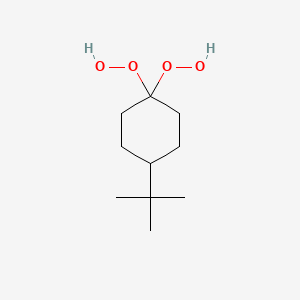
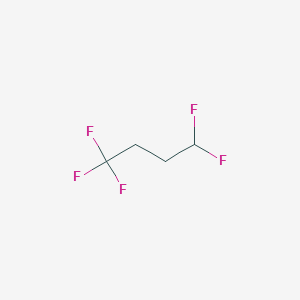
![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)
